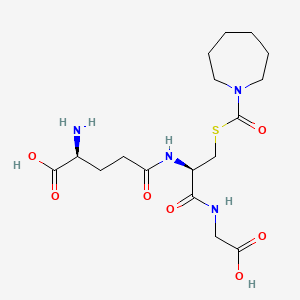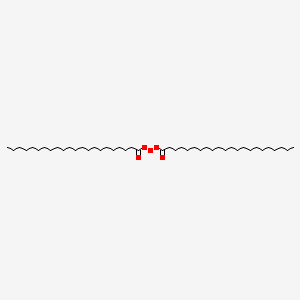
strontium;docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium docosanoate is a chemical compound formed by the combination of strontium, an alkaline earth metal, and docosanoic acid, a long-chain fatty acid Strontium is known for its applications in various fields, including medicine and materials science, while docosanoic acid is commonly found in natural fats and oils
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Strontium docosanoate can be synthesized through a reaction between strontium salts (such as strontium chloride or strontium nitrate) and docosanoic acid. The reaction typically involves dissolving the strontium salt in water and then adding docosanoic acid dissolved in an organic solvent. The mixture is then heated to facilitate the reaction, resulting in the formation of strontium docosanoate as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of strontium docosanoate may involve more advanced techniques such as solvent extraction, crystallization, and purification processes to ensure high purity and yield. The use of automated reactors and controlled reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Strontium docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form strontium oxide and other oxidation products.
Reduction: Reduction reactions can convert strontium docosanoate into strontium metal and docosanoic acid.
Substitution: The strontium ion in the compound can be substituted with other metal ions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled temperature and pH conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can facilitate the reduction process.
Substitution: Ion-exchange reactions can be carried out using solutions of other metal salts under ambient conditions.
Major Products Formed
Oxidation: Strontium oxide and various organic oxidation products.
Reduction: Strontium metal and docosanoic acid.
Substitution: New metal-docosanoate compounds depending on the substituting metal ion.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other strontium-containing compounds and materials.
Biology: Investigated for its potential role in bone regeneration and as a biomaterial for tissue engineering.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for bone-related disorders.
Industry: Utilized in the production of specialized coatings, lubricants, and as an additive in polymer formulations.
Mécanisme D'action
The mechanism of action of strontium docosanoate involves its interaction with biological systems, particularly in bone metabolism. Strontium ions can replace calcium ions in bone mineralization processes, promoting bone formation and reducing bone resorption. The docosanoate component may enhance the bioavailability and stability of the compound, facilitating its therapeutic effects. Molecular targets include osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), with pathways involving calcium signaling and bone remodeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Strontium ranelate: Another strontium-based compound used in the treatment of osteoporosis.
Calcium docosanoate: A similar compound where calcium replaces strontium.
Magnesium docosanoate: A compound with magnesium instead of strontium.
Uniqueness
Strontium docosanoate is unique due to the specific combination of strontium and docosanoic acid, which imparts distinct properties such as enhanced bone regeneration potential and specific chemical reactivity. Compared to strontium ranelate, strontium docosanoate may offer different bioavailability and therapeutic profiles. The long-chain fatty acid component (docosanoate) also provides unique solubility and stability characteristics compared to other metal-docosanoate compounds.
Propriétés
Formule moléculaire |
C44H86O4Sr |
|---|---|
Poids moléculaire |
766.8 g/mol |
Nom IUPAC |
strontium;docosanoate |
InChI |
InChI=1S/2C22H44O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |
Clé InChI |
AMDWOFASIZJYBK-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



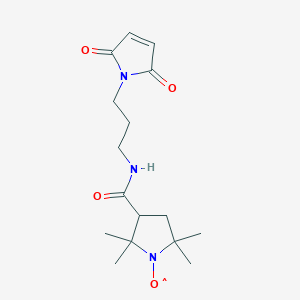
![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)
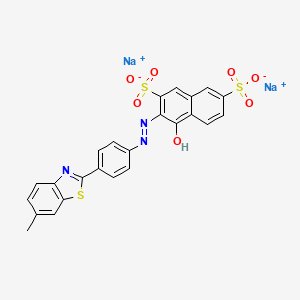
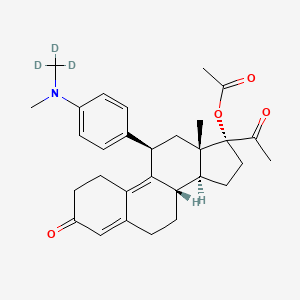
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
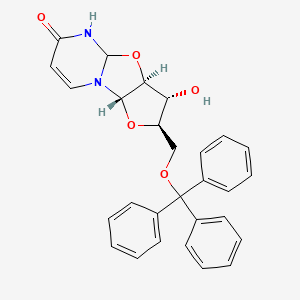
![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)
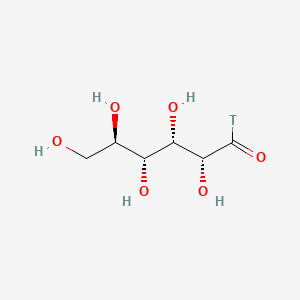

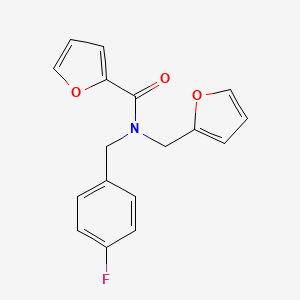

![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
